molecular formula C15H15ClN4O2S B12120411 N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12120411
M. Wt: 350.8 g/mol
InChI Key: AEISYTNWLYRGQH-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 5, a propan-2-ylsulfanyl (isopropylthio) group at position 2, and a carboxamide group linked to a 4-carbamoylphenyl moiety at position 2. This compound is structurally designed to leverage the pyrimidine scaffold’s versatility in medicinal chemistry, particularly in targeting enzymes or receptors where halogen and sulfur-based substituents enhance binding affinity or modulate pharmacokinetic properties.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-8(2)23-15-18-7-11(16)12(20-15)14(22)19-10-5-3-9(4-6-10)13(17)21/h3-8H,1-2H3,(H2,17,21)(H,19,22)

InChI Key

AEISYTNWLYRGQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-carbamoylphenyl)-5-chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Pyrimidine Positions) Key Functional Groups Reported Activity/Properties
This compound (Target) 5-Cl, 2-SCH(CH3)2, 4-carboxamide Carbamoylphenyl, isopropylthio, chlorine Limited data; inferred enzyme inhibition
2-(Allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide 5-Cl, 2-SCH2CH=CH2, 4-carboxamide Benzofuran, methoxyphenyl, allylthio Antimicrobial (hypothesized)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-CH2NH(4-MeOPh), 2-Ph, 4-NH(2-FPh) Fluorophenyl, methoxyphenylaminomethyl Antibacterial, antifungal

Key Comparisons

Substituent Effects on Bioactivity: The target compound’s isopropylthio group (position 2) may enhance lipophilicity compared to the allylthio group in the benzofuran-linked analog . This could improve membrane permeability but reduce solubility.

Structural Flexibility vs. Rigidity :

  • The benzofuran-containing analog incorporates a rigid bicyclic system, which may restrict conformational freedom compared to the target compound’s flexible carbamoylphenyl chain. Rigidity often improves binding entropy but may limit adaptability to diverse targets.

Biological Activity Trends :

  • Pyrimidines with halogen substituents (e.g., 5-Cl in the target, 6-CH3 in ) are frequently associated with antimicrobial and anticancer activities due to their ability to disrupt DNA synthesis or enzyme function .
  • The absence of a methyl group at position 6 in the target compound (compared to ’s derivative) might reduce steric hindrance, allowing better interaction with flat binding pockets.

Crystallographic and Stability Insights :

  • While the target compound’s crystallographic data are unavailable, highlights that dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for fluorophenyl) influence molecular packing and stability. Such conformational details are critical for optimizing shelf life and formulation .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s isopropylthio and carbamoylphenyl groups are synthetically accessible via nucleophilic substitution and carboxamide coupling, respectively—methods widely used in pyrimidine chemistry .
  • Structure-Activity Relationship (SAR) :
    • Chlorine at position 5 is a conserved feature in antimicrobial pyrimidines, as seen in ’s antifungal derivatives .
    • Sulfur-containing groups (e.g., thioethers like isopropylthio or allylthio) may enhance redox modulation or metal-binding capabilities, relevant in targeting metalloenzymes.
  • Pharmacokinetic Considerations : The carbamoylphenyl group’s polarity likely improves aqueous solubility compared to purely aromatic analogs, though this may require validation via logP measurements.

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